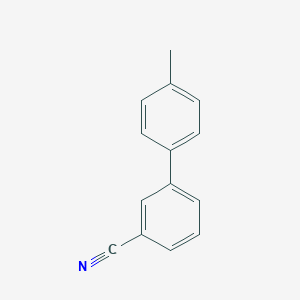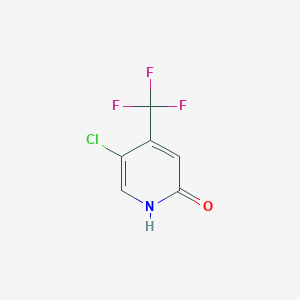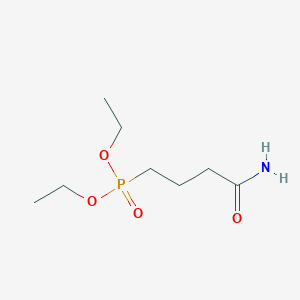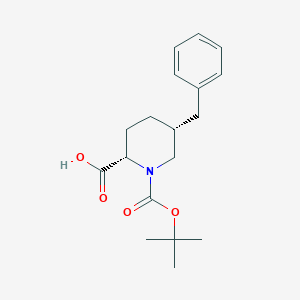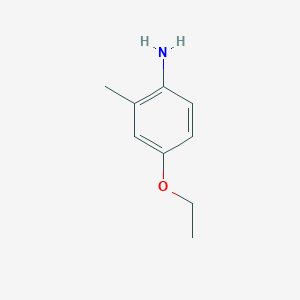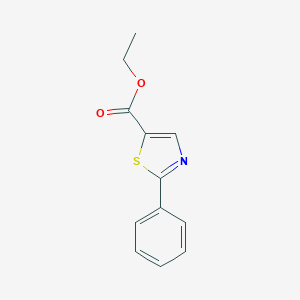
Ethyl 2-phenylthiazole-5-carboxylate
概要
説明
Ethyl 2-phenylthiazole-5-carboxylate is a compound with the CAS Number: 172678-67-0 and a molecular weight of 233.29 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-phenylthiazole-5-carboxylate is1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-phenylthiazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 233.29 . The compound’s InChI code is1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 .
科学的研究の応用
Photophysics
Field
Physics - Photophysics
Methods
Spectroscopic techniques like UV-Vis and fluorescence spectroscopy are used to study the compound’s light absorption and emission characteristics.
Results
The compound has shown promising luminescent properties, which could be useful in the design of organic light-emitting diodes (OLEDs).
These applications demonstrate the versatility of “Ethyl 2-phenylthiazole-5-carboxylate” in various scientific fields. The compound’s structural features make it a valuable entity for research and potential industrial applications. As with the previous analysis, detailed experimental conditions and quantitative data would require access to specific scientific publications for precise information. The applications mentioned are based on the compound’s known properties and potential uses in research and industry .
Green Chemistry
Field
Chemistry - Green Chemistry
Methods
Reactions are conducted under green chemistry principles, and the environmental impact is assessed.
Results
Findings support the use of the compound in developing more environmentally friendly chemical processes.
These additional applications highlight the broad utility of “Ethyl 2-phenylthiazole-5-carboxylate” in various scientific and industrial contexts. The compound’s versatility makes it a valuable subject of study in multiple disciplines. For specific experimental details and quantitative data, access to scientific literature and databases would be necessary .
Safety And Hazards
特性
IUPAC Name |
ethyl 2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKNTXACUCMRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432543 | |
| Record name | ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylthiazole-5-carboxylate | |
CAS RN |
172678-67-0 | |
| Record name | ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




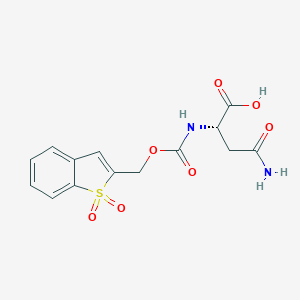
![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
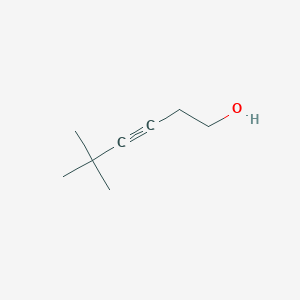
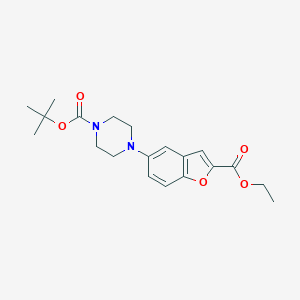
![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)
